1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethan-1-ol
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Overview
Description
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethan-1-ol is an organic compound with the molecular formula C10H12O3 It is a derivative of 1,4-benzodioxane, featuring a hydroxyl group attached to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethan-1-ol typically involves the reaction of 1,4-benzodioxane with ethylene oxide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can enhance the overall productivity and reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanal or 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanoic acid.
Reduction: Formation of 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethane.
Substitution: Formation of 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl halides or amines.
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)methanamine
- 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone
- 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl piperazine
Uniqueness
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethan-1-ol is unique due to its specific structural features, such as the presence of a hydroxyl group attached to an ethan-1-ol moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H12O3 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanol |
InChI |
InChI=1S/C10H12O3/c1-7(11)10-6-12-8-4-2-3-5-9(8)13-10/h2-5,7,10-11H,6H2,1H3 |
InChI Key |
BWBUOEGIFALLRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1COC2=CC=CC=C2O1)O |
Origin of Product |
United States |
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